molecular formula C14H16N2OS2 B254098 2-Methyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(2-thienyl)-1,3-thiazole

2-Methyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(2-thienyl)-1,3-thiazole

Cat. No. B254098
M. Wt: 292.4 g/mol
InChI Key: RUUVMRMQCFSBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(2-thienyl)-1,3-thiazole is a compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MTTP and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

MTTP has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their cell membranes. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway.
Biochemical and Physiological Effects:
MTTP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties and can scavenge free radicals, protecting cells from oxidative damage. Additionally, MTTP has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using MTTP in lab experiments is its high potency and selectivity, making it a valuable tool for studying the mechanism of action of various biological processes. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on MTTP, including:
1. Developing more efficient synthesis methods to obtain higher yields of MTTP with better purity.
2. Investigating the potential of MTTP as a new class of antibiotics to combat antibiotic-resistant bacteria.
3. Studying the effects of MTTP on different cancer cell lines to identify its potential as a cancer treatment.
4. Exploring the neuroprotective effects of MTTP and its potential for the treatment of neurodegenerative diseases.
5. Investigating the pharmacokinetics and pharmacodynamics of MTTP to optimize its use in clinical settings.
Conclusion:
In conclusion, MTTP is a compound that has shown promising results in various fields of scientific research. Its antimicrobial, anticancer, anti-inflammatory, antioxidant, and neuroprotective properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in clinical settings.

Synthesis Methods

The synthesis of MTTP involves the reaction of 2-thiophenecarboxaldehyde with 2-bromoethylamine hydrobromide to obtain the intermediate compound, which is then reacted with 2-oxo-1-pyrrolidineacetamide to produce MTTP. This synthesis method has been optimized to obtain a high yield of MTTP with high purity.

Scientific Research Applications

MTTP has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, MTTP has been studied for its anticancer activity and has shown promising results in preclinical studies.

properties

Product Name

2-Methyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(2-thienyl)-1,3-thiazole

Molecular Formula

C14H16N2OS2

Molecular Weight

292.4 g/mol

IUPAC Name

2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C14H16N2OS2/c1-10-15-14(11-5-4-8-18-11)12(19-10)9-13(17)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3

InChI Key

RUUVMRMQCFSBIA-UHFFFAOYSA-N

SMILES

CC1=NC(=C(S1)CC(=O)N2CCCC2)C3=CC=CS3

Canonical SMILES

CC1=NC(=C(S1)CC(=O)N2CCCC2)C3=CC=CS3

Origin of Product

United States

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